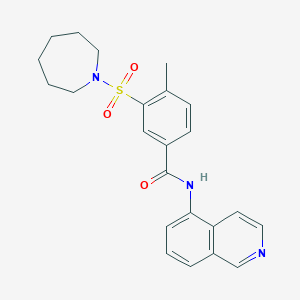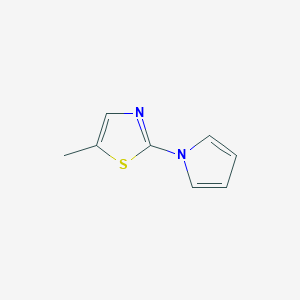
O-propargyl serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-propargyl serine is an amino acid derivative where the hydroxyl group of serine is replaced with a propargyl group. This modification introduces an alkyne functionality into the molecule, making it a valuable building block in organic synthesis and bioconjugation chemistry. The presence of the alkyne group allows for various click chemistry reactions, which are widely used in chemical biology and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-propargyl serine typically involves the protection of the amino and carboxyl groups of serine, followed by the introduction of the propargyl group. One common method is the use of propargyl bromide in the presence of a base to achieve the substitution reaction. The protected serine is then deprotected to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free synthesis, are being explored to minimize environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Click Chemistry: The alkyne group is highly reactive in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Propargyl bromide in the presence of a base like sodium hydroxide.
Click Chemistry: Copper(I) catalysts and azides are commonly used in CuAAC reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alkenes or alkanes derived from the reduction of the alkyne group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Click Chemistry: Triazole derivatives formed from CuAAC reactions
科学的研究の応用
O-propargyl serine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Biology: Utilized in the study of protein modifications and interactions through bioorthogonal chemistry.
Medicine: Investigated for its potential in drug development and therapeutic applications.
Industry: Employed in the production of functionalized materials and polymers
作用機序
The mechanism of action of O-propargyl serine is primarily based on its alkyne functionality. The alkyne group can participate in various chemical reactions, enabling the modification of biomolecules and materials. In biological systems, this compound can be incorporated into proteins, allowing for site-specific modifications through click chemistry. This enables the study of protein function and interactions at a molecular level .
類似化合物との比較
O-propargyl tyrosine: Another amino acid derivative with an alkyne group, used in similar applications.
Propargyl glycine: A simpler amino acid derivative with an alkyne group.
Propargylamine: A primary amine with an alkyne group, used in various synthetic applications.
Uniqueness: O-propargyl serine is unique due to its combination of the serine backbone and the alkyne functionality. This allows for versatile applications in both chemical synthesis and biological studies. The presence of the hydroxyl group in serine also provides additional sites for modification, enhancing its utility in various research fields .
特性
IUPAC Name |
(2S)-2-amino-3-prop-2-ynoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-2-3-10-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKWZMZSOKUORR-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2791210.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-chlorobenzenesulfonamide](/img/structure/B2791211.png)


![8-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}quinoline](/img/structure/B2791217.png)



![6,7-dimethoxy-2-[(4-methoxybenzyl)sulfanyl]-3-(3-methoxypropyl)-4(3H)-quinazolinimine](/img/structure/B2791225.png)
![4-isopropoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2791227.png)




